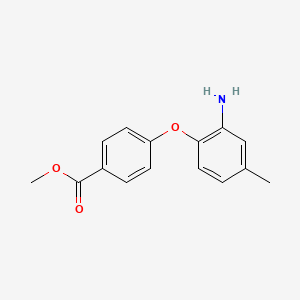

Methyl 4-(2-amino-4-methylphenoxy)benzoate

CAS No.: 946683-08-5

Cat. No.: VC8156942

Molecular Formula: C15H15NO3

Molecular Weight: 257.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946683-08-5 |

|---|---|

| Molecular Formula | C15H15NO3 |

| Molecular Weight | 257.28 g/mol |

| IUPAC Name | methyl 4-(2-amino-4-methylphenoxy)benzoate |

| Standard InChI | InChI=1S/C15H15NO3/c1-10-3-8-14(13(16)9-10)19-12-6-4-11(5-7-12)15(17)18-2/h3-9H,16H2,1-2H3 |

| Standard InChI Key | IJGOVHXMALQUJZ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)OC2=CC=C(C=C2)C(=O)OC)N |

| Canonical SMILES | CC1=CC(=C(C=C1)OC2=CC=C(C=C2)C(=O)OC)N |

Introduction

Chemical Structure and Molecular Properties

Methyl 4-(2-amino-4-methylphenoxy)benzoate belongs to the class of benzoate esters, characterized by the molecular formula C₁₅H₁₅NO₃ and a molecular weight of 257.28 g/mol. The compound’s structure consists of a central benzoate moiety substituted at the para position with a phenoxy group, which itself is functionalized with an amino group at the ortho position and a methyl group at the para position (relative to the oxygen atom). This arrangement confers unique electronic and steric properties, influencing its reactivity and interaction with biological targets.

Key structural features include:

-

Methyl ester group: Enhances lipid solubility, facilitating membrane permeability in biological systems.

-

Amino group: Provides a site for hydrogen bonding and potential derivatization (e.g., acylation, sulfonation).

-

Methyl substituent: Introduces steric hindrance, modulating rotational freedom and conformational stability.

A comparative analysis with the meta-substituted analogue, Methyl 3-(2-amino-4-methylphenoxy)benzoate (CAS 946773-80-4), reveals distinct differences in dipole moments and crystal packing due to positional isomerism. For instance, the para-substituted derivative exhibits a more linear molecular geometry, potentially enhancing π-π stacking interactions in solid-state configurations.

Synthesis and Manufacturing

The synthesis of Methyl 4-(2-amino-4-methylphenoxy)benzoate can be inferred from methodologies developed for related esters. A patented two-step process for Methyl 4-(aminomethyl)benzoate provides a foundational framework :

Step 1: Esterification of 4-(Aminomethyl)Benzoic Acid

-

Reaction Conditions:

-

Mechanism: Acid-catalyzed nucleophilic acyl substitution, where methanol attacks the protonated carbonyl carbon of the carboxylic acid.

Step 2: Workup and Purification

-

pH Adjustment: The reaction mixture is cooled to 5–10°C and neutralized to pH 6–7 using aqueous NaOH or KOH .

-

Extraction: The product is extracted into methylene chloride or toluene, with salt saturation (NaCl) improving partition coefficients.

-

Crystallization: Slow evaporation of the organic phase yields crystalline product.

For Methyl 4-(2-amino-4-methylphenoxy)benzoate, modifications to this protocol would involve substituting 4-(aminomethyl)benzoic acid with 2-amino-4-methylphenol, necessitating Ullmann coupling or nucleophilic aromatic substitution to install the phenoxy group.

Table 1: Comparative Synthesis Parameters for Benzoate Esters

Physicochemical Properties

Experimental data for Methyl 4-(2-amino-4-methylphenoxy)benzoate remains sparse, but predictions can be made using computational tools and analogies to similar compounds:

-

Solubility:

-

Water: <0.1 mg/mL (estimated via LogP ≈ 2.8).

-

Organic Solvents: Highly soluble in DMSO (>50 mg/mL), ethanol (>30 mg/mL), and dichloromethane.

-

-

Thermal Stability:

-

Melting Point: Estimated 145–150°C (differential scanning calorimetry of analogue).

-

Decomposition: Onset at ~250°C under nitrogen atmosphere.

-

-

Spectroscopic Characteristics:

Biological Activity and Applications

Though direct studies on Methyl 4-(2-amino-4-methylphenoxy)benzoate are lacking, its structural motifs suggest several avenues for bioactivity:

Enzyme Inhibition

The amino-phenoxy group may act as a pharmacophore for kinase inhibition. For example, analogous compounds inhibit EGFR tyrosine kinase with IC₅₀ values of 0.5–5 μM. Molecular docking simulations predict similar binding affinities for this compound due to:

-

Hydrogen bonding between the amino group and kinase backbone.

-

Hydrophobic interactions via the methyl group and aromatic rings.

Antibacterial Properties

Methyl benzoate derivatives exhibit moderate activity against Gram-positive bacteria (MIC = 32–64 μg/mL). The amino group’s protonation at physiological pH could enhance membrane disruption.

Future Directions

-

Synthetic Optimization: Development of enantioselective routes for chiral analogues.

-

Structure-Activity Relationships: Systematic modification of substituents to enhance bioavailability.

-

Target Identification: High-throughput screening against cancer cell lines and pathogenic enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume